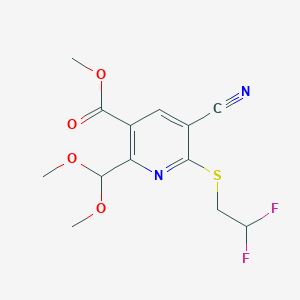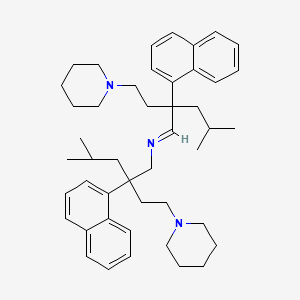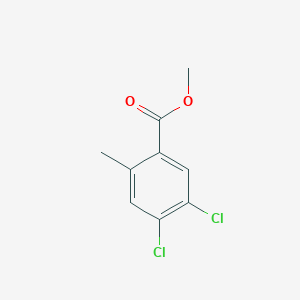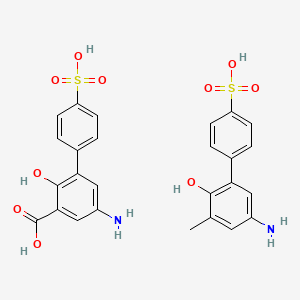
2,5-Bis(benzyloxy)-p-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(benzyloxy)-p-xylene is an organic compound with the molecular formula C22H22O2 It is characterized by two benzyloxy groups attached to a p-xylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)-p-xylene typically involves the reaction of p-xylene with benzyl alcohol in the presence of a strong acid catalyst. One common method is the Friedel-Crafts alkylation, where p-xylene reacts with benzyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve refluxing the mixture in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzyloxy)-p-xylene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(benzyloxy)-p-xylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(benzyloxy)-p-xylene involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(benzyloxy)benzoic acid
- 2,5-Bis(benzyloxy)benzaldehyde
- 2,5-Bis(benzyloxy)benzyl alcohol
Uniqueness
2,5-Bis(benzyloxy)-p-xylene is unique due to its symmetrical structure and the presence of two benzyloxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C26H24N2O10S2 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
4-(5-amino-2-hydroxy-3-methylphenyl)benzenesulfonic acid;5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid |
InChI |
InChI=1S/C13H11NO6S.C13H13NO4S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19)20;1-8-6-10(14)7-12(13(8)15)9-2-4-11(5-3-9)19(16,17)18/h1-6,15H,14H2,(H,16,17)(H,18,19,20);2-7,15H,14H2,1H3,(H,16,17,18) |
InChI Key |
ZFFACFZHTQWDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=CC=C(C=C2)S(=O)(=O)O)N.C1=CC(=CC=C1C2=C(C(=CC(=C2)N)C(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


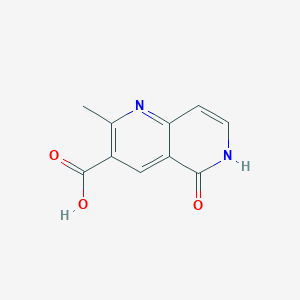
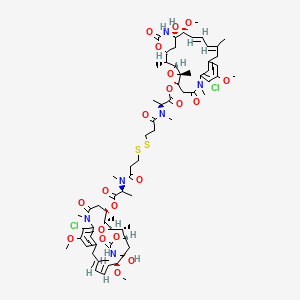


![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)

![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
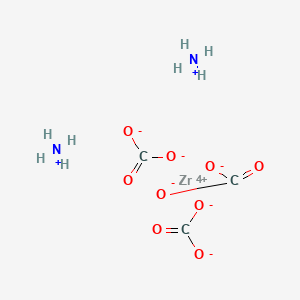
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)
